molecular formula C20H24N4O3 B11029960 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]butanamide

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]butanamide

Cat. No.: B11029960
M. Wt: 368.4 g/mol
InChI Key: WBSWIMFWICGFMW-UHFFFAOYSA-N
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Description

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]butanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridinone and benzimidazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]butanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]butanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-6-methyl-2(1H)-pyridinone: A simpler analog with similar structural features.

    N-(2-propan-2-yl-1H-benzimidazol-6-yl)butanamide: Another related compound with a benzimidazole moiety.

Uniqueness

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]butanamide is unique due to its combination of the pyridinone and benzimidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(2-propan-2-yl-3H-benzimidazol-5-yl)butanamide

InChI

InChI=1S/C20H24N4O3/c1-12(2)20-22-16-7-6-14(10-17(16)23-20)21-18(26)5-4-8-24-13(3)9-15(25)11-19(24)27/h6-7,9-12,25H,4-5,8H2,1-3H3,(H,21,26)(H,22,23)

InChI Key

WBSWIMFWICGFMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCCC(=O)NC2=CC3=C(C=C2)N=C(N3)C(C)C)O

Origin of Product

United States

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